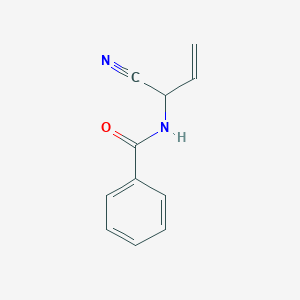

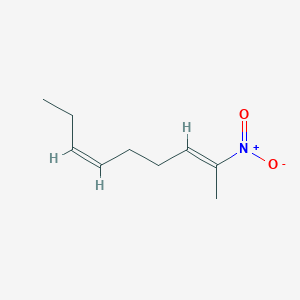

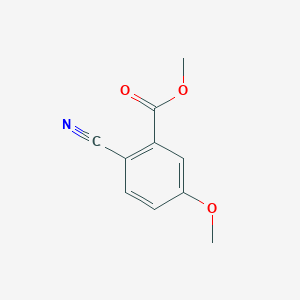

2-氰基-5-甲氧基苯甲酸甲酯

描述

Methyl 2-cyano-5-methoxybenzoate is a chemical compound that is structurally related to various benzoate derivatives, which are often studied for their diverse applications in pharmaceuticals, cosmetics, and food preservation. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of intermediates such as pyrazole and oxadiazole derivatives, as seen in the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . The Diels-Alder reaction is another method used to synthesize complex molecules like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate . These methods could potentially be adapted for the synthesis of methyl 2-cyano-5-methoxybenzoate.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was elucidated using this method, revealing interesting planarity in the pyran ring . Similarly, the structure of methyl 4-hydroxybenzoate was determined, showing extensive intermolecular hydrogen bonding . These studies provide a foundation for understanding the potential molecular structure of methyl 2-cyano-5-methoxybenzoate.

Chemical Reactions Analysis

The reactivity of methoxybenzoate derivatives can be inferred from studies on similar compounds. For example, the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone involved the formation of dimers and a trimer, indicating the potential for methyl 2-cyano-5-methoxybenzoate to undergo dimerization or other complex reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoate derivatives have been extensively studied. Thermochemical properties such as combustion and vaporization enthalpies, as well as molar enthalpies of formation, were determined for methyl 2- and 4-methoxybenzoates . These properties are crucial for understanding the stability and reactivity of the compounds. Additionally, the study of methyl 4-hydroxybenzoate revealed its antimicrobial properties, which are significant for its use in various industries .

科学研究应用

光化学和聚合物降解:Soltermann等人(1995年)的研究探讨了类似甲基2-甲氧基苯甲酸甲酯等化合物在产生和猝灭单线态氧分子中的作用,这是材料光稳定化中至关重要的一环。特别是发现,这些化合物,尤其是甲基2-甲氧基苯甲酸甲酯,对防止O2(1Δg)介导的降解具有有效性,使它们在光保护应用中具有价值 (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995)。

制药中间体的合成:鲍丽娇(2013年)对甲基2-溴-3,4-亚甲二氧基-5-甲氧基苯甲酸甲酯的合成进行了研究,这是生产药物双风酸的中间体。该研究提供了有关合成过程及其生产可行性的见解 (Bao Li-jiao, 2013)。

热化学性质:Flores等人(2019年)的研究调查了甲基2-和4-甲氧基苯甲酸甲酯的结构和热化学性质。这项研究结合了实验和计算方法,为这些化合物的燃烧、蒸发和形成焓提供了宝贵的数据 (Flores, Ledo, Camarillo, Solano-Altamirano, Hernández-Pérez, Ramos, & Rabell, 2019)。

化学合成和有机化学:多项研究关注有机化学中与甲基2-氰基-5-甲氧基苯甲酸甲酯结构相似的化合物的合成和应用。例如,周和斯奈德(2008年)探讨了维布拉内酮的合成,过程中采用了甲基2-甲氧基苯甲酸甲酯 (Zhou & Snider, 2008)。此外,Uranga、Montañez和Santiago(2012年)的研究考察了甲基二氯苯甲酸酯与硫中心亲核试剂的反应性,为除草剂开发中的潜在应用提供了见解 (Uranga, Montañez, & Santiago, 2012)。

环境微生物学:Stupperich和Konle(1993年)研究了Sporomusa ovata中基于协因子的甲基转移反应,涉及甲醇和二甲氧基苯甲酸的代谢。这项研究突显了微生物代谢中涉及甲氧基苯甲酸的生化过程 (Stupperich & Konle, 1993)。

安全和危害

“Methyl 2-cyano-5-methoxybenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

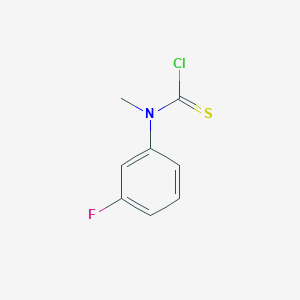

methyl 2-cyano-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

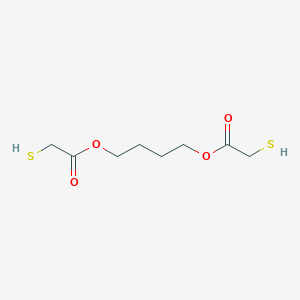

InChI=1S/C10H9NO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZMMZVHCFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438177 | |

| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-5-methoxybenzoate | |

CAS RN |

127510-95-6 | |

| Record name | Methyl 2-cyano-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。